molecular formula C6H16Cl2N2 B1290360 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride CAS No. 321890-22-6

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Cat. No.: B1290360
CAS No.: 321890-22-6
M. Wt: 187.11 g/mol
InChI Key: ZVHHFWKWIVLISO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS 321890-22-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C6H16Cl2N2 and a molecular weight of 187.11 g/mol, this azetidine derivative serves as a versatile synthon for the synthesis of more complex molecules . The compound is characterized by its azetidine ring, a four-membered nitrogen-containing heterocycle that is a key scaffold in modern pharmaceutical design, often used to improve the physicochemical and metabolic properties of lead compounds. It must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to handle it with appropriate precautions. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHHFWKWIVLISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629928
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321890-22-6
Record name 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves the reaction of azetidine derivatives with dimethylamine. One common method is the aza-Michael addition, where an azetidine derivative reacts with dimethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution due to ring strain (89.5° bond angles) and electron-deficient nitrogen. Key examples include:

Reaction Type Conditions Product Yield Source
Ring-opening with CN⁻KCN in DMSO, 60°C, 4-6 hrs3-cyanoazetidine derivative72%
ThiocyanationKSCN in THF, Et₃N, reflux3-thiocyanoazetidine-3-carboxylate68%

These reactions exploit the ring's partial positive charge at C3, facilitating nucleophilic attack. The dimethylamino group enhances solubility in polar aprotic solvents .

Acid-Catalyzed Ring-Opening

Protonation of the azetidine nitrogen under acidic conditions leads to ring cleavage:

text
1. HCl (3M), 25°C, 1 hr → NH₂(CH₂)₂CH(NMe₂)Cl 2. H₂SO₄ (conc.), 80°C → linear amine sulfonate

Kinetic studies show first-order dependence on [H⁺] (k = 0.15 M⁻¹s⁻¹ at 25°C) . The dihydrochloride salt itself undergoes partial decomposition in strong acids (>2M HCl) .

Acylation and Alkylation

The tertiary amine participates in classical amine reactions:

Table 1: Derivatization reactions

Reagent Conditions Product Application
Acetyl chlorideCH₂Cl₂, 0°C, 2 hrsN-acetylated azetidineBioactive compound synthesis
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrsQuaternary ammonium saltIonic liquid precursor

Steric hindrance from dimethyl groups reduces reaction rates compared to primary amines (∼40% slower) .

Cross-Coupling Reactions

The compound serves as a directing group in metal-catalyzed reactions:

Example:

text
Pd(OAc)₂ (5 mol%), Xantphos, Cs₂CO₃ Toluene, 110°C, 24 hrs → Biaryl-azetidine hybrid

Yields range from 55-78% depending on aryl halide electronics . X-ray crystallography confirms retention of azetidine conformation post-coupling .

Oxidation:

  • With KMnO₄/H₂SO₄: Forms N-oxide (m/z 130.1 by ESI-MS)
  • Ozone cleavage: Produces dimethylglyoxal (confirmed by ¹H NMR δ 2.28 ppm)

Reduction:

  • H₂/Pd-C: Azetidine ring remains intact (ΔG‡ = 42 kcal/mol)
  • NaBH₄: Selectively reduces imine byproducts without ring opening

Mechanistic Insights

The compound's reactivity is governed by:

  • Ring strain : 25 kcal/mol strain energy (DFT calculations)
  • Electronic effects : NBO analysis shows 68% p-character in azetidine nitrogen
  • Steric factors : Tolman cone angle = 152° for dimethylamino group

Industrial-Scale Modifications

Continuous flow reactors enhance reaction efficiency:

Parameter Batch Process Flow Process
Reaction time12 hrs22 min
Yield65%89%
E-factor3211

Scientific Research Applications

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The dimethylamine group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several azetidine- and amine-containing derivatives. Below is a detailed comparison:

Structural Analogs and Similarity Scores

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
(3-Methylazetidin-3-yl)methanamine dihydrochloride 1557591-41-9 C₅H₁₂Cl₂N₂ 1.00 Methyl substitution on azetidine ring; lacks dimethylamine group
2,6-Diazaspiro[3.3]heptane hydrochloride 321890-22-6 C₅H₁₀ClN₂ 1.00 Spirocyclic structure with two nitrogen atoms; smaller molecular weight (148.6 g/mol)
N-Dimethylazetidin-3-amine Hydrochloride 935670-07-8 C₅H₁₁ClN₂ 0.94 Mono-hydrochloride salt; fewer chloride ions reduce solubility
1-(Azetidin-3-yl)pyrrolidine Hydrochloride 149105-96-4 C₇H₁₃ClN₂ 0.94 Pyrrolidine substituent increases ring size; higher molecular weight (168.65 g/mol)

Physicochemical Properties

Property 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride N-Dimethylazetidin-3-amine Hydrochloride 2,6-Diazaspiro[3.3]heptane hydrochloride
Molecular Weight 173.08 g/mol 134.61 g/mol 148.6 g/mol
Solubility High (dihydrochloride form) Moderate (mono-hydrochloride) Moderate
Purity 97% 95% 98%
Key Applications Neurological drug intermediates Catalysis, peptide synthesis Spirocyclic scaffolds for kinase inhibitors

Biological Activity

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a synthetic compound with potential applications in pharmacology, particularly targeting neurological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dimethylamine group. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

Biological Activity Overview

This compound has shown promise in various biological contexts, particularly in modulating neurotransmitter systems and influencing cellular signaling pathways.

Key Findings:

  • Neurotransmitter Modulation : The compound has been reported to interact with neurotransmitter receptors, potentially enhancing cognitive functions and exhibiting neuroprotective properties.
  • Cytotoxicity : In certain concentrations, the compound has demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.

The biological effects of this compound are mediated through several mechanisms:

1. Receptor Interaction

The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission. This interaction can lead to alterations in mood and cognitive functions.

2. Enzyme Inhibition

Research indicates that the compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism. For instance, it may inhibit certain kinases that play critical roles in cell signaling and proliferation.

3. Gene Expression Modulation

The compound has been shown to affect gene expression by interacting with transcription factors. This modulation can result in changes in the production of proteins involved in cell growth and differentiation.

Case Studies

Several studies have evaluated the effects of this compound on different biological systems:

  • Neuroprotective Effects : A study demonstrated that administration of the compound in animal models led to improved cognitive performance in memory tasks, suggesting potential benefits for neurodegenerative conditions .
  • Anticancer Activity : In vitro tests revealed that the compound inhibited the proliferation of cancer cells at specific concentrations, with IC50 values indicating effective doses for therapeutic applications .
  • Toxicological Profile : Preliminary toxicity assessments indicated that while lower doses were well-tolerated, higher doses resulted in hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization .

Dosage Effects

The biological activity of this compound is highly dose-dependent:

Dosage (mg/kg) Effect Notes
Low (1-5)NeuroprotectiveEnhanced cognitive function observed
Moderate (10)Cytotoxic to cancer cellsSignificant inhibition of cell growth
High (20+)Toxic effectsHepatotoxicity observed

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has a half-life conducive to therapeutic use but exhibits variable bioavailability depending on the administration route. For example, subcutaneous administration resulted in approximately 74% bioavailability with a half-life of about 1 hour .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride, and what parameters influence yield?

  • The compound is synthesized via nucleophilic substitution or reductive amination in polar solvents (e.g., water, ethanol) . Critical parameters include reaction temperature (typically 50–80°C), stoichiometric ratios of azetidine derivatives to dimethylamine precursors, and pH control to minimize side reactions. Post-synthesis, hydrochloride salt formation is achieved using HCl gas or concentrated HCl in anhydrous conditions .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the azetidine ring and dimethylamine groups via characteristic shifts (e.g., azetidine C3-H at δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 163.12 for the free base) .
  • HPLC: Purity ≥95% is confirmed using reverse-phase C18 columns with UV detection at 210–254 nm, as validated for related azetidine derivatives .

Q. How do solvent polarity and temperature impact the stability of this compound during storage?

  • The dihydrochloride salt is hygroscopic and requires storage at -20°C in airtight containers under nitrogen. Aqueous solutions degrade at >40°C, with decomposition products detectable via TLC (silica gel, chloroform:methanol 9:1) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for large-scale synthesis?

  • Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent dielectric constant, catalyst loading) to maximize yield (>80%) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, logP)?

  • Discrepancies arise from varying salt forms or hydration states. Use standardized protocols:

  • Solubility: Measure in PBS (pH 7.4) via shake-flask method at 25°C.
  • logP: Determine via octanol-water partitioning with HPLC quantification .
    • Cross-validate data against PubChem entries (e.g., CID 1465-25-4 for related dihydrochloride salts) .

Q. How to design in vitro assays to evaluate its bioactivity (e.g., enzyme inhibition)?

  • Target Selection: Prioritize receptors with azetidine affinity (e.g., VEGFR2/KDR for kinase inhibition assays) .
  • Assay Conditions: Use 10 μM compound in 1% DMSO, with ATP (1 mM) as a co-factor. Monitor inhibition via fluorescence polarization (Ex/Em 485/535 nm) over 60 minutes .
  • Controls: Include staurosporine (IC50_{50} ~1 nM) as a positive control.

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Yield 60–70% via traditional routes >80% via DFT-optimized protocols
Purity Analysis HPLC (UV 254 nm) UPLC-MS/MS (LOQ 0.1 ng/mL)
Stability Testing TLC degradation monitoring Accelerated stability studies (40°C/75% RH)
Bioactivity Assays Radioligand binding assays High-throughput kinase profiling

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Reactant of Route 2
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1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

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